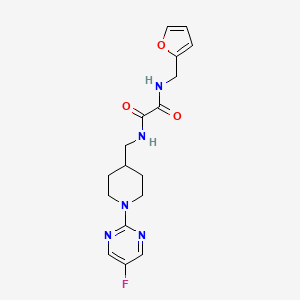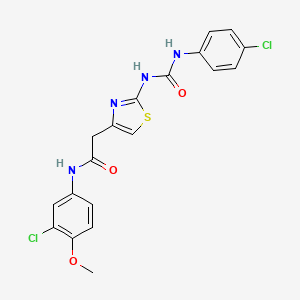methanone CAS No. 339020-13-2](/img/structure/B2598367.png)
[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](2,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](2,4-dichlorophenyl)methanone, also known as 4-A2CADM, is a novel synthetic compound belonging to the thiazolone class of compounds. It is a heterocyclic molecule consisting of an amine, a thiazolone, and two halogenated benzene rings. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-bacterial, and anti-fungal properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Shahana and Yardily (2020) synthesized and characterized novel compounds, including 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone, using UV, IR, 1H and 13C NMR, and mass spectrometry. The study also utilized density functional theory (DFT) for structural optimization and theoretical vibrational spectra interpretation. The equilibrium geometry, bonding features, and vibrational wave numbers were investigated, alongside the effects of electron withdrawing group substitution and thermodynamic stability in the ground state. The molecular docking study aimed to understand the antibacterial activity of the compound, demonstrating its potential application in developing new antimicrobial agents (Shahana & Yardily, 2020).
Antimicrobial Activity
Kubba and Rahim (2018) synthesized thiazole derivatives, including this compound, and evaluated their antimicrobial activity against various bacteria and fungi. The study reported moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as high antifungal activity against Candida glabrata and Candida albicans. This highlights the compound's potential in antimicrobial drug development (Kubba & Rahim, 2018).
Antioxidant Activity
Reddy et al. (2015) conducted a study on urea, thiourea, and selenourea derivatives with thiazole moieties, focusing on their in vitro antioxidant activity. Although the specific compound was not directly mentioned, the research context suggests that similar thiazole-based compounds were investigated for their ability to scavenge free radicals, indicating the compound's potential application in developing antioxidant therapies (Reddy et al., 2015).
Anticancer and Antiviral Activity
Further research into related thiazole derivatives has explored their potential as anticancer and antiviral agents. For instance, compounds synthesized from similar chemical frameworks have shown higher anticancer activity than doxorubicin, a reference drug, in vitro. This indicates the compound's structural framework could be valuable in anticancer drug development. Additionally, the antiviral activity against specific viruses suggests potential applications in antiviral research and therapy development (Hafez et al., 2016).
The research into 4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone and related compounds highlights their significant potential in the fields of antimicrobial, antioxidant, anticancer, and antiviral research. These findings provide a foundation for further studies into the compound's applications in drug discovery and development.
Eigenschaften
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3OS/c17-8-1-4-10(5-2-8)21-16-22-15(20)14(24-16)13(23)11-6-3-9(18)7-12(11)19/h1-7H,20H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCWIPOKBIIGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)
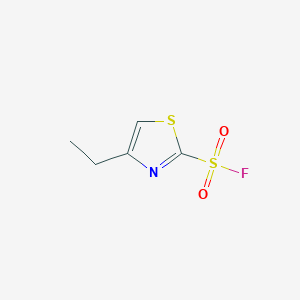
![(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2598290.png)


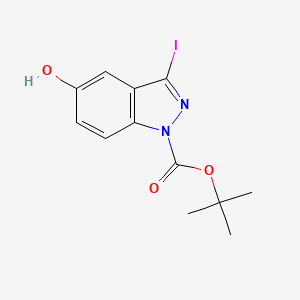
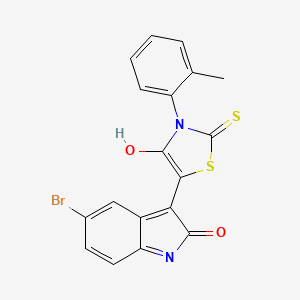
![4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598298.png)
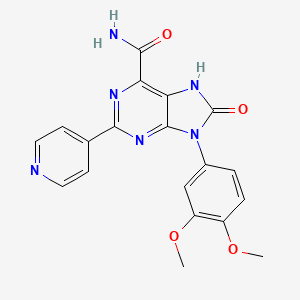
![ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2598301.png)

